![molecular formula C20H20ClN3O2S B2375324 7-Cloro-4-metil-2-[4-(fenoxiacetil)piperazin-1-il]-1,3-benzotiazol CAS No. 897488-16-3](/img/structure/B2375324.png)

7-Cloro-4-metil-2-[4-(fenoxiacetil)piperazin-1-il]-1,3-benzotiazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information on the synthesis of “7-Chloro-4-methyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole”, there are related studies on the synthesis of phenoxy acetamide derivatives . For instance, a series of phenoxy oxazolines were synthesized beginning with substituted phenols and chloro acetic acid in the presence of acetone and anhydrous potassium carbonate .Physical and Chemical Properties Analysis

The physical and chemical properties of “7-Chloro-4-methyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole” are not detailed in the available sources .Aplicaciones Científicas De Investigación

- Aplicaciones:

- Aspectos destacados de la investigación:

- Resultados: Algunos derivados exhibieron efectos citotóxicos significativos, lo que indica su potencial como nuevos agentes anticancerígenos .

Propiedades Antimicrobianas

Inhibición de la anhidrasa carbónica

Estudios de citotoxicidad

Síntesis de nuevos derivados de quinolina

Análisis antioxidante

Direcciones Futuras

The future directions for research on “7-Chloro-4-methyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole” and related compounds could involve further exploration of their synthesis, properties, and potential applications . This could provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that could be successful agents in terms of safety and efficacy .

Mecanismo De Acción

Target of Action

Related compounds have been found to exhibit inhibitory activity against various kinases . For instance, certain piperazine derivatives have shown to act as dopamine and serotonin antagonists .

Mode of Action

It’s likely that it interacts with its targets through molecular interactions based on its molecular structure with triggered functional groups or specific physicochemical properties . The compound might bind to the active site of its target proteins, thereby modulating their activity.

Biochemical Pathways

Related compounds have been found to inhibit the cdk4/cyclin d1 and ark5 kinases , which play crucial roles in cell cycle regulation and energy metabolism, respectively.

Pharmacokinetics

The drug likeness or “drugability” of related compounds has been evaluated according to lipinski’s rule of five (ro5), which is a rule of thumb to evaluate if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .

Result of Action

Related compounds have been found to induce apoptosis of tumor cells at a concentration of approximately 30−100 nm .

Propiedades

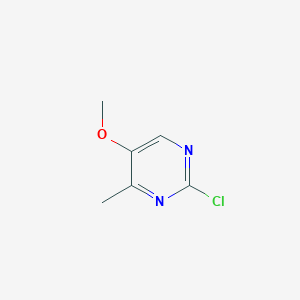

IUPAC Name |

1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O2S/c1-14-7-8-16(21)19-18(14)22-20(27-19)24-11-9-23(10-12-24)17(25)13-26-15-5-3-2-4-6-15/h2-8H,9-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWAMNVKTVUHGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)COC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide](/img/structure/B2375243.png)

![2-chloro-6-methyl-N-[6-(trifluoromethyl)pyridin-2-yl]pyridine-3-sulfonamide](/img/structure/B2375244.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2375246.png)

![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide](/img/structure/B2375248.png)

![2-[1-[2-(2-Tert-butyl-4-methylphenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2375253.png)

![2-(2-methoxyphenoxy)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2375254.png)

![N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2375255.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2375258.png)